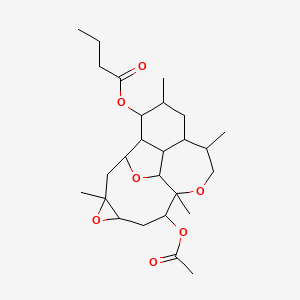

Asbestinin epoxide

Description

Properties

CAS No. |

75961-66-9 |

|---|---|

Molecular Formula |

C26H40O7 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(12-acetyloxy-5,8,11,16-tetramethyl-10,15,19-trioxapentacyclo[9.8.0.02,7.03,18.014,16]nonadecan-4-yl) butanoate |

InChI |

InChI=1S/C26H40O7/c1-7-8-20(28)32-23-13(2)9-16-14(3)12-29-26(6)19(30-15(4)27)10-18-25(5,33-18)11-17-22(23)21(16)24(26)31-17/h13-14,16-19,21-24H,7-12H2,1-6H3 |

InChI Key |

HSPKSGFGRMIQIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1C(CC2C(COC3(C(CC4C(O4)(CC5C1C2C3O5)C)OC(=O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Epoxidized Terpenes

Epoxidation of terpenoid compounds often enhances biological activity. Below is a comparative analysis of Asbestinin epoxide with other epoxidized terpenes:

Table 1: Cytotoxic and Anti-Inflammatory Profiles of Epoxidized Terpenes

*GI% (Growth Inhibition Percentage) measures cytotoxicity against cancer cell lines.

Key Findings :

Epoxidation Enhances Potency: Replacement of double bonds with epoxide groups in monoterpenes (e.g., (−)-carvone → carvone epoxide) increases cytotoxicity by 2–4 fold . this compound’s anti-inflammatory effects contrast with the cytotoxic focus of synthetic epoxides, suggesting structural complexity (eunicellin framework) diversifies bioactivity .

Structural Influence on Activity: Monoterpene epoxides (e.g., pulegone oxide) exhibit moderate cytotoxicity, while aldehyde-derived epoxides (e.g., perillaldehyde 8,9-epoxide) show near-complete growth inhibition (GI% >96%) . this compound’s macrocyclic diterpene scaffold likely limits cytotoxicity but enhances specificity for anti-inflammatory pathways .

Comparison with Other Eunicellin Derivatives from B. asbestinum

This compound belongs to a broader family of eunicellins isolated from B. asbestinum. Key comparisons include:

Table 2: Bioactivity of B. asbestinum Eunicellins

Structural-Activity Relationship (SAR) :

- The epoxide group in this compound distinguishes it from hydroxyl- or ketone-bearing eunicellins (e.g., Asbestinin 27, 28), likely enhancing its interaction with inflammatory signaling pathways .

- Synthetic derivatives like Asbestinin-20 (6) and its 6-epi form (9) demonstrate the role of stereochemistry in modulating reactivity, though their bioactivity remains uncharacterized .

Implications :

- Natural epoxides prioritize bioactivity, while synthetic analogs focus on material properties (e.g., thermal stability, cross-linking efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.